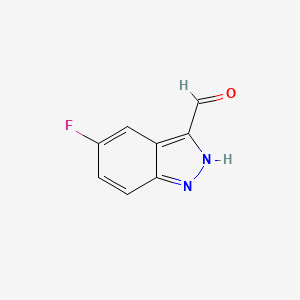

5-Fluoro-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWNWTAOWXACOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622092 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485841-48-3 | |

| Record name | 5-Fluoro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Application, and Core Principles

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Fluorinated Indazole Building Block

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core motif frequently found in potent, selective, and clinically successful therapeutic agents. Its unique electronic properties and ability to form critical hydrogen bond interactions, particularly with protein kinases, have cemented its importance. This guide focuses on a key derivative, 5-Fluoro-1H-indazole-3-carbaldehyde , a versatile building block whose strategic incorporation of a fluorine atom and a reactive aldehyde group offers significant advantages in drug design and synthesis.

The introduction of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The aldehyde at the 3-position serves as a synthetic linchpin, a versatile handle for constructing a diverse array of more complex derivatives. This document provides an in-depth technical overview, moving beyond simple data recitation to explain the underlying principles and practical methodologies for utilizing this high-value compound.

Core Compound Identification and Physicochemical Profile

Precise identification is the bedrock of reproducible science. This compound is unambiguously identified by its CAS number and key structural identifiers.

| Property | Value | Source |

| CAS Number | 485841-48-3 | [1][2] |

| Molecular Formula | C₈H₅FN₂O | [2] |

| Molecular Weight | 164.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Purity | Typically ≥96% | [1] |

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [1] |

| InChI Key | CCWNWTAOWXACOT-UHFFFAOYSA-N | [1] |

Optimized Synthesis Protocol: Nitrosation of 5-Fluoroindole

The synthesis of 1H-indazole-3-carboxaldehydes via the nitrosation of corresponding indoles is a robust and efficient method.[3] This pathway offers a direct conversion under mild conditions, making it highly attractive for both lab-scale and potential scale-up operations.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution on the electron-rich indole ring. The indole is first activated, and subsequent nitrosation leads to a ring-opening and re-closure cascade, ultimately forming the stable indazole-3-carbaldehyde product. The use of a slightly acidic environment is crucial for the in-situ generation of the nitrosating agent from sodium nitrite.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from established literature procedures.[3]

-

Reagent Preparation: In a suitable reaction vessel, dissolve 5-fluoroindole (e.g., 2.0 mmol, 270 mg) in a mixture of acetic acid and water. The acid serves as both a solvent and a catalyst for the formation of the nitrosating agent.

-

Temperature Control: Cool the solution in an ice bath to between 0 °C and 5 °C. This is a critical step to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Nitrosating Agent Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled indole mixture with vigorous stirring. The slow addition rate is essential to maintain temperature control and ensure a steady reaction rate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (EtOAc) three times. Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts sequentially with water and then with brine to remove residual acid and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The final and most critical step for achieving high purity is column chromatography on silica gel. Elute the column with a solvent system such as an 8:2 mixture of petroleum ether and ethyl acetate. The polarity of this system is optimized to separate the desired product from non-polar impurities and more polar baseline materials.

-

Final Product: Combine the pure fractions as identified by TLC and concentrate under reduced pressure to yield this compound as a yellowish solid (Typical yield: 85-90%).[3]

Applications in Kinase Inhibitor Drug Discovery

The true value of this compound lies in its role as a key intermediate for 3-substituted indazoles, a class of compounds renowned for their activity as kinase inhibitors.[3] Marketed oncology drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) are built upon the indazole scaffold, demonstrating its clinical significance.[3]

The Indazole Scaffold as a Hinge-Binder

Protein kinases share a conserved ATP-binding site. A key interaction point within this site is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP. The indazole ring system is an exceptional bioisostere for adenine, capable of mimicking these crucial hydrogen bond donor-acceptor patterns. This allows indazole-based inhibitors to anchor effectively in the ATP pocket, leading to potent inhibition.

Synthetic Utility of the 3-Carbaldehyde Group

The aldehyde functionality at the C3 position is a gateway for diversification. It provides a reactive handle to introduce various substituents that can extend into other regions of the ATP binding site, thereby conferring selectivity and enhancing potency.

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon scaffold.

-

Knoevenagel Condensation: To create α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[3][4]

-

Cyclization Reactions: To build fused heterocyclic systems like oxazoles, thiazoles, or benzimidazoles, generating novel molecular architectures.[3][4]

Logical Diagram: Indazole Core in Kinase Inhibition

Caption: Indazole core mimicking ATP to achieve potent kinase inhibition.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. While full spectral data should be acquired experimentally, the expected characteristics are as follows.

-

¹H NMR: The proton nuclear magnetic resonance spectrum will be most informative. Expect a singlet for the aldehyde proton (-CHO) downfield, typically between δ 9.5-10.5 ppm. A broad singlet for the N-H proton will also be present. The aromatic protons on the indazole ring will appear as multiplets in the δ 7.0-8.5 ppm range, with splitting patterns dictated by fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl carbon around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-150 ppm region, with C-F coupling visible for the carbon directly attached to fluorine and adjacent carbons.

-

IR Spectroscopy: Infrared spectroscopy will clearly show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹. A broad N-H stretch will be visible around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of the compound (164.14).

Authoritative spectral data for this compound can be referenced through chemical databases.[5]

Safety, Handling, and Storage

Scientific advancement must be paired with an unwavering commitment to safety. This compound is a chemical that requires careful handling.

Hazard Profile

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

The GHS pictogram is GHS07 (Harmful/Irritant).[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for the medicinal chemist. Its robust synthesis, versatile reactivity, and the proven success of the fluorinated indazole scaffold in clinical settings make it an indispensable building block. By understanding the principles behind its synthesis and its mechanism of action as a pharmacophore, researchers can more effectively leverage its potential to design and create the next generation of targeted therapeutics.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]

- 5. This compound(485841-48-3) 1H NMR spectrum [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. aksci.com [aksci.com]

- 8. fishersci.es [fishersci.es]

5-Fluoro-1H-indazole-3-carbaldehyde molecular weight

An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: A Core Moiety in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its unique bicyclic aromatic system provides a rigid framework for orienting functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, this compound has emerged as a particularly valuable synthetic intermediate. Its strategic placement of a fluorine atom and a reactive aldehyde group makes it a versatile building block for constructing complex molecules, most notably kinase inhibitors used in oncology.[1]

This guide serves as a comprehensive technical resource, consolidating critical information on the physicochemical properties, synthesis, characterization, and applications of this compound. Moving beyond a simple recitation of data, this document provides field-proven insights and explains the causality behind experimental choices, empowering researchers to effectively utilize this compound in their drug discovery programs.

Core Physicochemical and Structural Characteristics

This compound is a yellowish solid at room temperature.[1] Its molecular structure is defined by a fused benzene and pyrazole ring system, with a fluorine atom at position 5 and a carbaldehyde group at position 3. The fluorine substitution is a critical feature, often introduced by medicinal chemists to enhance metabolic stability, binding affinity, and membrane permeability of the final drug candidate. The aldehyde group provides a reactive handle for a wide array of subsequent chemical transformations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.14 g/mol | [2] |

| Molecular Formula | C₈H₅FN₂O | [2] |

| CAS Number | 485841-48-3 | [3] |

| IUPAC Name | This compound | [3] |

| LogP | 1.4 - 1.83 | [2][3] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 |[3] |

Caption: Chemical structure of this compound.

Synthesis and In-Process Validation

Expertise & Experience: Rationale for Synthetic Strategy

The construction of the 3-substituted indazole core can be approached through various synthetic routes. However, for producing 3-carboxaldehyde derivatives, a direct and efficient method involves the acid-mediated nitrosation of the corresponding indole precursor.[1][4] This strategy is advantageous as it leverages readily available indole starting materials and often proceeds with high regioselectivity. The reaction mechanism is proposed to involve the formation of a 3-nitrosoindole intermediate, which undergoes a ring-opening and subsequent ring-closure cascade to yield the desired indazole-3-carbaldehyde.[4] This one-pot transformation is generally high-yielding, particularly for indoles bearing electron-withdrawing groups like the fluorine atom in this case.

Experimental Protocol: Synthesis from 5-Fluoroindole

This protocol is adapted from an optimized procedure for the direct synthesis of 1H-indazole-3-carboxaldehyde derivatives.[1] It represents a self-validating system where successful execution, coupled with the described analytical checks, ensures the formation of the correct product.

Materials and Reagents:

-

5-Fluoroindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), 2 N aqueous solution

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Petroleum Ether

-

Deionized Water

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

-

Preparation of Nitrosating Agent: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C), dissolve sodium nitrite (e.g., 8 equivalents) in a minimal amount of deionized water. Slowly add 2 N HCl (e.g., 7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., Argon) for 10-15 minutes. Add DMF to this mixture.

-

Reaction Initiation: Dissolve 5-fluoroindole (1 equivalent) in a separate portion of DMF. Add this solution dropwise to the cold nitrosating agent mixture from Step 1.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress should be monitored to ensure completion.

-

In-Process Validation (TLC Monitoring): The reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase is petroleum ether/EtOAc (8:2 v/v). The starting material (5-fluoroindole) will have a different Rf value than the product. The reaction is complete when the spot corresponding to the starting material has been consumed. For this compound, the expected Rf is approximately 0.35 in this system.[1]

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by column chromatography on silica gel. The same eluent system used for TLC (petroleum ether/EtOAc, 8:2) is a good starting point for the column separation to yield the pure compound as a yellowish solid.[1] An expected yield for this reaction is high, typically in the range of 85-90%.[1]

Caption: Workflow for the synthesis and purification of the target compound.

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic precursor. The indazole core is a key pharmacophore in numerous approved kinase inhibitors, including Axitinib (Inlyta®) and Pazopanib (Votrient®), which target Vascular Endothelial Growth Factor Receptors (VEGFR) implicated in tumor angiogenesis.[1]

The 3-carbaldehyde group is an exceptionally useful functional handle for synthetic elaboration:

-

Reductive Amination: It can be readily converted into secondary or tertiary amines, a common strategy for introducing side chains that can occupy specific pockets in an enzyme's active site.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (5-Fluoro-1H-indazole-3-carboxylic acid), which can then be used in amide bond-forming reactions.[5][6]

-

Nucleophilic Addition: It can react with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig-type Reactions: The aldehyde can be converted into alkenes, providing a scaffold for further functionalization.

Caption: Synthetic utility of the 3-carbaldehyde functional group.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals in the aromatic region (7.0-8.5 ppm). A distinct singlet for the aldehyde proton (>10 ppm). A broad singlet for the N-H proton of the indazole ring (>13 ppm). |

| ¹³C NMR | Signal for the aldehyde carbonyl carbon (~185-190 ppm). Signals in the aromatic region, with C-F coupling visible for carbons near the fluorine atom. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the aromatic ring. |

| IR Spectroscopy | A strong C=O stretching band for the aldehyde (~1670-1685 cm⁻¹). An N-H stretching band (~3300 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (164.14). |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|---|

| GHS07 | Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H332: Harmful if inhaled.[3] H335: May cause respiratory irritation.[3] |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or a face shield.[7][8]

-

Handling: Avoid all personal contact, including inhalation of dust.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for medicinal chemists. By understanding the principles outlined in this guide—from the rationale behind its synthesis to its potential for creating complex, biologically active molecules—researchers are better equipped to leverage this key intermediate in the development of next-generation therapeutics.

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. 5-Fluoro-1H-indazole-3-carboxylic acid - Anichem [anichemllc.com]

- 6. chemimpex.com [chemimpex.com]

- 7. aksci.com [aksci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: A Cornerstone Building Block in Modern Drug Discovery

Abstract

The indazole nucleus is a preeminent scaffold in medicinal chemistry, recognized for its prevalence in numerous clinically successful therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 5-Fluoro-1H-indazole-3-carbaldehyde, a critical heterocyclic building block. We will delve into its fundamental physicochemical properties, established synthetic methodologies, and spectroscopic signature. The primary focus will be on its strategic application in drug discovery, particularly in the development of kinase inhibitors, elucidating how its unique structural features contribute to potent and selective biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to pharmaceutical development, with the indazole ring system being a particularly noteworthy "privileged scaffold."[1][3] An indazole consists of a benzene ring fused to a pyrazole ring, existing in two principal tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4]

The significance of the indazole core is underscored by its presence in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3][5] In these contexts, the indazole often serves as a bioisostere for indole or other hinge-binding motifs, effectively interacting with the ATP-binding site of kinases. The functionalization at the 3-position is a common strategy for extending the molecule into the solvent-exposed region of the kinase cleft, enabling the modulation of potency and selectivity.

This compound has emerged as a particularly valuable starting material. The aldehyde group at the C3 position offers a versatile chemical handle for a wide array of synthetic transformations, while the fluorine atom at the C5 position can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and fine-tune the physicochemical properties of the final compound.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a starting material is paramount for its effective use in multi-step synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅FN₂O | [6] |

| Molecular Weight | 164.14 g/mol | [7] |

| CAS Number | 485841-48-3 | [7] |

| Appearance | White to light brown solid | [8] |

| Melting Point | 170 °C | [9] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [7] |

Synthesis and Mechanism

The most direct and optimized route to this compound involves the acid-mediated nitrosation of the corresponding indole precursor, 5-fluoro-1H-indole.[5][9] This transformation is a robust and high-yielding method for accessing 3-formyl indazoles.

Reaction Mechanism

The reaction proceeds through a well-established pathway. Initially, the indole nitrogen attacks a nitrosonium ion (generated in situ from sodium nitrite and acid), forming an N-nitrosoindole. This intermediate undergoes rearrangement to a 3-nitrosoindole, which then tautomerizes to an oxime. The oxime facilitates a water-mediated opening of the pyrrole ring, followed by an intramolecular cyclization of the resulting intermediate to furnish the final 1H-indazole-3-carbaldehyde product.[9]

Synthetic Workflow Diagram

Caption: Synthesis of this compound via nitrosation of 5-fluoro-indole.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described by Cailly et al. and represents a validated method for laboratory-scale synthesis.[5][9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, prepare a solution of sodium nitrite (NaNO₂) in deionized water. Slowly add aqueous hydrochloric acid (HCl, 2 N) to this solution under an inert atmosphere (e.g., argon). After 10 minutes, add dimethylformamide (DMF).

-

Addition of Starting Material: Prepare a separate solution of 5-fluoro-indole in DMF. Add this solution dropwise to the cold, stirring nitrous acid mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., 8:2 v/v) to afford this compound as a yellowish solid.[5]

Applications in Drug Discovery

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, making it an invaluable intermediate for constructing compound libraries for high-throughput screening and lead optimization.

Key Synthetic Transformations

-

Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine, a crucial step for introducing side chains that can interact with specific amino acid residues in a target protein.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the extension of the scaffold and the introduction of conjugated systems.

-

Condensation Reactions: Reaction with active methylene compounds (e.g., Knoevenagel condensation) or hydrazines can form new heterocyclic rings fused or attached to the indazole core.[10]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional groups for further derivatization.

Role as a Pharmacophore in Kinase Inhibitors

The indazole scaffold is a proven hinge-binder in many kinase inhibitors.[2] The 3-carbaldehyde allows for the synthesis of derivatives where diverse chemical moieties can be appended. These appended groups can then occupy adjacent hydrophobic pockets or form hydrogen bonds with the protein backbone, ultimately dictating the compound's potency and selectivity profile. The 5-fluoro substituent often contributes to enhanced binding by participating in favorable interactions with the protein or by improving the compound's overall pharmacokinetic properties.

Caption: Derivatization pathways from this compound to bioactive molecules.

Spectroscopic Characterization

Unambiguous structural confirmation is essential for any synthetic compound. This compound has a distinct spectroscopic signature.

| Technique | Characteristic Data | Interpretation |

| ¹H NMR | δ ~13.20 (br s, 1H, NH), δ ~10.19 (s, 1H, CHO), δ ~7.34-7.84 (m, 3H, Ar-H) | The downfield shifts of the NH and CHO protons are characteristic. The aromatic region shows splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, further complicated by H-F coupling.[9] |

| ¹³C NMR | δ ~187.4 (CHO), δ ~160.5 (d, ¹J(C-F) ≈ 238 Hz), δ ~105.9-145.1 (Ar-C) | The aldehyde carbon is clearly identifiable. The carbon directly attached to fluorine shows a large one-bond coupling constant (¹J(C-F)), a definitive indicator of its position. Other aromatic carbons show smaller two- and three-bond C-F couplings.[9] |

| HRMS (ESI-) | Calculated for C₈H₄FN₂O [M-H]⁻: m/z 163.0308 | High-resolution mass spectrometry confirms the elemental composition with high accuracy.[9] |

| IR (neat) | ν ≈ 3315 (N-H), 1683, 1656 (C=O), 1175 (C-F) cm⁻¹ | Shows characteristic stretching frequencies for the N-H bond, the conjugated aldehyde carbonyl group, and the carbon-fluorine bond.[9] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain its integrity.[8]

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its robust synthesis, versatile aldehyde functionality, and the advantageous presence of a fluorine atom make it a preferred building block for the discovery and development of novel therapeutics, particularly kinase inhibitors. The detailed technical information provided in this guide serves as a foundational resource for scientists aiming to incorporate this powerful scaffold into their research programs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 10. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. aksci.com [aksci.com]

- 13. angenechemical.com [angenechemical.com]

5-Fluoro-1H-indazole-3-carbaldehyde IUPAC name

An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern drug discovery. We will delve into its chemical identity, outline a field-proven synthetic protocol, analyze its spectroscopic signature, and explore its reactivity. The primary focus is to illuminate its strategic importance as a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this valuable compound.

Core Chemical Identity and Properties

This compound is a fluorinated aromatic aldehyde built upon the indazole scaffold. The indazole core is a bicyclic heterocycle consisting of a fused benzene and pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. The fluorine atom at the 5-position enhances metabolic stability and modulates electronic properties, often improving pharmacokinetic profiles of derivative compounds.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 485841-48-3 | [1][2] |

| Molecular Formula | C₈H₅FN₂O | [2] |

| Molecular Weight | 164.14 g/mol | [1] |

| Appearance | Yellowish to brown solid | [3] |

| Canonical SMILES | O=CC1=NNC2=CC=C(F)C=C21 | [1] |

| InChI | InChI=1S/C8H5FN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) | [1] |

| InChI Key | CCWNWTAOWXACOT-UHFFFAOYSA-N | [1] |

Optimized Synthesis: From Indole to Indazole

The transformation of an indole to an indazole is a powerful, albeit mechanistically complex, synthetic strategy. A highly effective and optimized method involves the nitrosation of the corresponding indole precursor, 5-fluoro-1H-indole. This procedure circumvents harsh conditions and provides high yields, making it suitable for laboratory-scale synthesis.[4]

Mechanistic Rationale

The reaction proceeds through a carefully controlled nitrosation of the indole ring. The process is initiated by the in-situ formation of nitrous acid from sodium nitrite (NaNO₂) in a mildly acidic medium (HCl). The electrophilic nitrosonium ion (NO⁺) attacks the electron-rich 3-position of the indole. This is followed by tautomerization to an oxime, which then undergoes an acid-promoted ring-opening of the pyrrole moiety. Subsequent intramolecular cyclization via nucleophilic attack of the exocyclic nitrogen onto the newly formed carbonyl intermediate, followed by dehydration, yields the stable 1H-indazole-3-carbaldehyde ring system.[4] The mild acidity is critical; it must be sufficient to generate the nitrosonium ion without causing significant degradation of the acid-sensitive indole starting material.[4]

Experimental Protocol: Synthesis of this compound (14b)

This protocol is adapted from a peer-reviewed, optimized procedure.[3][4]

Starting Material: 5-Fluoro-1H-indole (14a)

-

Reagent Preparation: Prepare a solution of sodium nitrite (NaNO₂, 8 equivalents) in deionized water. In a separate vessel, prepare a 2 N aqueous solution of hydrochloric acid (HCl).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), chill a solution of NaNO₂ in water to 0 °C using an ice bath.

-

Acid Addition: Slowly add the 2 N HCl solution (7 equivalents) to the chilled NaNO₂ solution. Maintain the temperature at 0 °C. Allow the resulting mixture to stir for 10 minutes.

-

Solvent Addition: Add dimethylformamide (DMF) to the reaction mixture.

-

Substrate Addition: Prepare a solution of 5-fluoro-1H-indole (1 equivalent, e.g., 270 mg, 2 mmol) in DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, extract the reaction mixture with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) eluent system. This should yield the pure compound as a yellowish solid (typical yield: 87%).[3]

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow for this compound.

Spectroscopic Signature for Structural Validation

Confirming the identity and purity of the synthesized compound is paramount. The following data provides a reference fingerprint for this compound.[4]

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (300 MHz, acetone-d₆) δ: 13.20 (brs, 1H, NH), 10.19 (s, 1H, CHO), 7.74–7.84 (m, 2H, Ar-H), 7.34 (td, J = 9.1, 2.5 Hz, 1H, Ar-H) |

| ¹³C NMR | (75 MHz, acetone-d₆) δ: 187.4 (C=O), 160.5 (d, ¹J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C–F) = 11 Hz), 117.6 (d, ²J(C–F) = 27 Hz), 113.49 (d, ³J(C–F) = 9.7 Hz), 105.9 (d, ²J(C–F) = 25 Hz) |

| IR (neat) | ν (cm⁻¹): 3315, 3185 (N-H stretch), 1683, 1656 (C=O stretch, aldehyde), 1486, 1446, 1175 (C-F stretch) |

| HRMS (ESI-) | Calculated for C₈H₄FN₂O [M - H]⁻ m/z: 163.0308, Found: 163.0304 |

Expert Interpretation:

-

The ¹H NMR spectrum clearly shows the downfield singlet at 10.19 ppm, characteristic of the aldehyde proton. The very broad singlet at 13.20 ppm is indicative of the acidic N-H proton of the indazole ring.

-

The ¹³C NMR spectrum is definitive, with the aldehyde carbonyl carbon at 187.4 ppm. The large coupling constant (¹J(C–F) = 238 Hz) for the carbon at 160.5 ppm confirms the direct attachment of the fluorine atom. Smaller 2-bond and 3-bond C-F couplings are also observed, consistent with the proposed structure.

-

The IR spectrum confirms the key functional groups: a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹.

Reactivity and Synthetic Utility

This compound is a versatile intermediate precisely because its functional groups—the aldehyde and the N-H proton—are poised for a wide array of chemical transformations. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug screening.

-

Aldehyde Group Reactivity: The electrophilic aldehyde is the primary site for derivatization. It readily undergoes nucleophilic addition reactions, which are staples of medicinal chemistry programs:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) is a classic and highly reliable method for introducing diverse side chains and building blocks.

-

Wittig Reaction: Allows for the formation of carbon-carbon double bonds, extending the carbon skeleton.

-

Oxidation: Can be easily oxidized to the corresponding 5-fluoro-1H-indazole-3-carboxylic acid[5], another valuable intermediate for amide bond formation.

-

Grignard/Organolithium Addition: Enables the formation of secondary alcohols, providing a new stereocenter and opportunities for further functionalization.

-

-

Indazole N-H Reactivity: The N-H proton is acidic and can be deprotonated to form an indazolide anion, or it can be alkylated or acylated under appropriate conditions (e.g., N-arylation via Buchwald-Hartwig coupling). This site is often crucial for modulating solubility and directing the orientation of the molecule within a protein's binding pocket.

Caption: Key reactive sites and synthetic transformations of the title compound.

Central Role in Kinase Inhibitor Development

The indazole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors.[3] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.

The N-H and pyrazole nitrogen of the indazole ring act as a bidentate hydrogen bond donor and acceptor, respectively. This arrangement perfectly mimics the adenine portion of ATP, allowing indazole-based molecules to bind effectively to the "hinge region" of the kinase ATP-binding pocket. The substituent at the 3-position, derived from the carbaldehyde, projects out into the solvent-exposed region, where it can be modified to achieve potency and selectivity for a specific kinase target. Marketed drugs like Axitinib (Inlyta®) and Pazopanib (Votrient®) feature a 3-substituted indazole core, validating this design strategy.[3]

This compound is therefore an exceptionally valuable starting material for synthesizing analogs of these successful drugs, enabling structure-activity relationship (SAR) studies to discover novel inhibitors with improved properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its well-defined synthesis, versatile reactivity at two key positions, and the proven success of its underlying scaffold make it an indispensable building block in the quest for novel therapeutics. This guide has provided the fundamental knowledge required to synthesize, validate, and strategically employ this compound in advanced drug discovery programs.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | C8H5FN2O | CID 22056130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 5. 5-fluoro-1H-indazole-3-carboxylic acid | C8H5FN2O2 | CID 14999052 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoro-1H-indazole-3-carbaldehyde: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Indazole Building Block

5-Fluoro-1H-indazole-3-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, recognized as a bioisostere of indole, and is a core component of numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of a fluorine atom at the 5-position can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a valuable modification in lead optimization.[3][4] Furthermore, the aldehyde functionality at the 3-position serves as a versatile synthetic handle, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures through reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation.[1][5][6]

This guide provides a comprehensive overview of the critical safety data, expert handling protocols, and key synthetic applications of this compound, designed to empower researchers to utilize this reagent both safely and effectively.

Section 1: Compound Profile and Physicochemical Properties

A clear understanding of a reagent's fundamental properties is the bedrock of its safe and effective use. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 485841-48-3 | [7] |

| Molecular Formula | C₈H₅FN₂O | [8] |

| Molecular Weight | 164.14 g/mol | [7] |

| Appearance | Yellowish to brown solid | [1] |

| Purity | Typically ≥96% | [7] |

| LogP | 1.826 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling and be fully aware of the potential risks.

GHS Hazard Classification:

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| ! | GHS07 | H302: Harmful if swallowed. | [7] |

| ! | GHS07 | H332: Harmful if inhaled. | [7] |

| ! | GHS07 | H315: Causes skin irritation. | [7] |

| ! | GHS07 | H319: Causes serious eye irritation. | [7] |

| ! | GHS07 | H335: May cause respiratory irritation. | [7] |

Expert Toxicological Insights

-

Aldehyde Reactivity: The aldehyde group can react with biological nucleophiles, such as primary amines on proteins (forming Schiff bases), which is a likely mechanism for its irritant properties. In the context of toxicology, aldehyde oxidases (AOX) are involved in the metabolism of various aldehydes.[9] Oxidation of the aldehyde to the corresponding carboxylic acid is a probable metabolic pathway.

-

Fluorine Metabolism: The carbon-fluorine bond is generally strong, which often enhances metabolic stability.[3] However, metabolism of fluorinated compounds can sometimes lead to defluorination, potentially liberating fluoride ions or forming toxic metabolites like fluoroacetate.[10][11] This is a critical consideration in drug development, as high fluoride loads can lead to toxicity, including skeletal fluorosis.[10] Researchers should be mindful of this potential liability when designing molecules for in vivo applications.

-

Indazole Core: The indazole nucleus itself is a common motif in pharmacologically active molecules, including some with noted toxicities. Toxicological studies on other indazole-3-carboxylic acids have shown effects on various organs in animal models, highlighting the need for careful handling of all compounds within this class.[12]

Section 3: Safe Handling, Storage, and Engineering Controls

Adherence to strict safety protocols is non-negotiable when working with this compound. The following workflow outlines the essential steps for safe handling from receipt to disposal.

Caption: Standard workflow for handling this compound.

Storage and Incompatibilities

-

Storage: Keep containers tightly sealed and store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

-

Incompatible Materials:

-

Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides, Permanganates): Aromatic aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[13] This reaction can be highly exothermic and uncontrolled, posing a significant hazard.

-

Strong Bases (e.g., Sodium Hydride, n-BuLi): The N-H proton of the indazole ring is acidic and can be deprotonated by strong bases.[10][14] This can lead to unintended side reactions or decomposition.

-

Strong Reducing Agents: While controlled reduction is a key synthetic transformation, uncontrolled reactions with powerful reducing agents should be avoided.

-

Section 4: Key Synthetic Applications & Experimental Protocols

The aldehyde group is a gateway to a vast array of chemical transformations. Below are field-proven, step-by-step protocols for common reactions utilizing this building block.

Protocol: Reductive Amination to Synthesize a Secondary Amine

Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This one-pot procedure involves the in-situ formation of an imine, which is then reduced to the corresponding amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it selectively reduces the protonated iminium ion without significantly reducing the starting aldehyde, thus minimizing side reactions.[7]

Reaction Scheme: this compound + Primary Amine → N-Substituted-(5-fluoro-1H-indazol-3-yl)methanamine

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

-

Amine Addition: Add the desired primary amine (1.0 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reductant Addition: Add sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

-

Work-up:

-

Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.

Protocol: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes with absolute control over the double bond's position. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent).[15][16]

Reaction Scheme: this compound + Phosphonium Ylide → 5-Fluoro-3-(vinyl-substituted)-1H-indazole

Methodology:

-

Ylide Generation (in situ):

-

To a flame-dried, N₂-purged flask, add the corresponding triphenylphosphonium salt (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) and cool the resulting suspension to 0 °C or -78 °C, depending on the base.

-

Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq). Safety Note: n-BuLi is pyrophoric and must be handled with extreme care under an inert atmosphere.

-

Allow the mixture to stir for 30-60 minutes at the same temperature, during which the characteristic color of the ylide should appear (often deep red, orange, or yellow).

-

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir until completion as monitored by TLC (typically 1-12 hours).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or flash column chromatography to isolate the pure alkene product.

Section 5: Emergency Procedures and Decontamination

Prompt and correct response to spills or exposures is critical to mitigating harm.

Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Waste Decontamination

For small spills within a chemical fume hood, absorb the material onto an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact emergency services. All spill debris must be treated as hazardous waste.

Aqueous waste streams and surfaces contaminated with aromatic aldehydes can be chemically neutralized to reduce toxicity before final disposal.

Caption: Emergency spill response and waste neutralization workflows.

Causality of Neutralization: Sodium bisulfite adds across the carbonyl double bond of the aldehyde, forming a water-soluble, non-volatile, and non-toxic bisulfite adduct, effectively deactivating the hazardous aldehyde functionality.[1] Using sodium pyrosulfite is often preferred as it is a stable solid that forms bisulfite in situ without off-gassing sulfur dioxide in acidic conditions.[1]

Section 6: Conclusion

This compound is a powerful tool for the synthesis of novel chemical entities with high potential in drug discovery. Its strategic value is matched by its hazardous properties, which demand a thorough understanding and rigorous application of safety protocols. By integrating the expert insights on its reactivity, handling, and potential toxicological profile provided in this guide, researchers can confidently and safely unlock the synthetic potential of this important building block.

References

- 1. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. safety.rochester.edu [safety.rochester.edu]

- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of aldehyde oxidase in the metabolism of aromatic and aliphatic aldehyde-odorants in the mouse olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 11. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]

- 12. chem.washington.edu [chem.washington.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 5-Fluoro-1H-indazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-indazole-3-carbaldehyde is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors. Its solubility is a critical physicochemical parameter that dictates its handling, reaction kinetics, and bioavailability in subsequent applications. This guide provides a comprehensive technical overview of the solubility of this compound, offering insights into its behavior in various solvents and methodologies for its accurate determination. This document is intended to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of this compound in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 3-position of the indazole ring system imparts unique electronic and steric properties to this compound. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.

Given its importance, a thorough understanding of the solubility of this compound is paramount for its effective utilization in drug discovery workflows. Poor solubility can lead to challenges in compound handling, inaccurate biological assay results, and difficulties in formulation development. This guide aims to provide a detailed exploration of this critical property.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of a compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O | PubChem |

| Molecular Weight | 164.14 g/mol | |

| CAS Number | 485841-48-3 | |

| Calculated LogP | 1.826 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

The calculated LogP value of 1.826 suggests that this compound possesses a moderate degree of lipophilicity. The presence of both a hydrogen bond donor (the indazole N-H) and hydrogen bond acceptors (the aldehyde oxygen and the pyrazole nitrogen) indicates its potential to interact with both protic and aprotic solvents.

Solubility Profile: A Multi-Solvent Perspective

Aqueous Solubility: Due to its moderate LogP and the presence of hydrogen bonding moieties, this compound is expected to have low to moderate aqueous solubility. The indazole ring system has a pKa, and thus its aqueous solubility will be pH-dependent.

Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in a range of common organic solvents, particularly those that are polar and can engage in hydrogen bonding.

-

High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).

-

Moderate Solubility: Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM).

-

Low Solubility: Hexanes, Toluene, Water.

It is crucial for researchers to experimentally determine the solubility in their specific solvent systems of interest.

Methodologies for Determining Solubility: A Practical Guide

Accurate solubility determination is a cornerstone of preclinical drug development. Several robust methods are available, each with its own advantages and limitations.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in a solvent of interest over a defined period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume of the test solvent. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, often 24 to 72 hours, to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation at high speed or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound.

High-Throughput Screening (HTS) Methods

In early drug discovery, where compound availability is limited and speed is essential, high-throughput solubility assays are invaluable. These methods are often kinetic in nature and provide a rapid assessment of solubility.

Miniaturized Shake-Flask: This approach adapts the gold-standard method to a 96-well plate format, significantly increasing throughput.

**

Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element

An In-depth Technical Guide to the Properties of Fluorinated Indazole Derivatives

In the landscape of medicinal chemistry, the indazole core is recognized as a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile template for interacting with a diverse range of biological targets, from protein kinases to G-protein coupled receptors.[4][5] This has led to the development of several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, and the antiemetic Granisetron.[2][4]

The strategic incorporation of fluorine into these privileged structures has become a cornerstone of modern drug design. Fluorine, the most electronegative element, imparts a unique set of physicochemical properties when substituted for hydrogen or other functional groups.[6][7] These modifications are not trivial; they can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[6][8] The C-F bond is significantly stronger than a C-H bond, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[7] This guide, written from the perspective of a senior application scientist, delves into the synthesis, core properties, and therapeutic applications of fluorinated indazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of this potent chemical class.

Part 1: Synthesis of Fluorinated Indazole Derivatives

The synthesis of fluorinated indazoles can be approached in two primary ways: by constructing the indazole ring from fluorinated precursors or by direct fluorination of a pre-formed indazole scaffold. The choice of method is often dictated by the desired regioselectivity and the availability of starting materials.

Cyclization Strategies from Fluorinated Precursors

A common and effective strategy involves the cyclization of appropriately substituted fluorinated phenylhydrazones or related intermediates. This "bottom-up" approach allows for precise control over the position of the fluorine atom on the benzene ring. For instance, the synthesis of 1H-indazoles can be achieved through the intramolecular C-H amination of o-haloaryl N-sulfonylhydrazones, where the starting material already contains the desired fluorine substituent.[1]

Direct C-H Fluorination

Direct fluorination of the indazole core presents a more atom-economical approach. Recent advancements have enabled regioselective fluorination under mild conditions. A notable example is the metal-free C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water.[9][10] This method is environmentally friendly and tolerates a wide range of functional groups, providing direct access to C-3 fluorinated indazoles, which are of significant interest in medicinal chemistry.[9][10]

Experimental Protocol: Direct C-3 Fluorination of 2H-Indazole

This protocol describes a robust and scalable method for the direct fluorination of 2H-indazoles, adapted from the work of Ghosh and Hajra (2021).[9][10]

Materials:

-

2H-indazole substrate (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)

-

Deionized Water (5 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vial (10 mL) with a magnetic stir bar

Procedure:

-

To the reaction vial, add the 2H-indazole substrate (1.0 mmol) and a magnetic stir bar.

-

Add deionized water (5 mL) to the vial.

-

Add N-fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equivalents) to the suspension.

-

Seal the vial and stir the reaction mixture vigorously at room temperature (25°C) under ambient air.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Upon completion, quench the reaction by adding ethyl acetate (10 mL).

-

Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure C-3 fluorinated 2H-indazole derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its structure and purity.[10]

Part 2: The Physicochemical Impact of Fluorination

The introduction of fluorine dramatically alters the electronic and physical properties of the indazole scaffold. Understanding these changes is critical for rational drug design.

-

pKa Modulation: Fluorine's strong electron-withdrawing nature decreases the basicity of the pyrazole nitrogens, lowering the pKa.[8] This can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.

-

Lipophilicity: While often assumed to increase lipophilicity, the effect of fluorine is context-dependent. A single fluorine atom may have a minimal effect or slightly increase lipophilicity, whereas polyfluorination can significantly increase it. This property is key to modulating membrane permeability and bioavailability.[6][9]

-

Metabolic Stability: The high bond energy of the C-F bond (approx. 116 kcal/mol) makes it resistant to metabolic cleavage.[6] Substituting a metabolically labile C-H bond with C-F can block oxidative metabolism, thereby enhancing the compound's pharmacokinetic profile.[7]

-

Conformational Control: The C-F bond can engage in dipole-dipole interactions and form non-classical hydrogen bonds (C-F···H-X), which can influence the molecule's preferred conformation.[7] This conformational restriction can lead to higher binding affinity and selectivity for the target protein.

Caption: Impact of Fluorination on Indazole Properties.

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Fluorinated indazoles have demonstrated potent activity across a wide spectrum of biological targets, particularly as enzyme inhibitors. The position of the fluorine atom is often critical to this activity.

Protein Kinase Inhibition

Indazole derivatives are prolific kinase inhibitors, and fluorination has been a key strategy to enhance potency and selectivity.[4][5]

-

Rho Kinase (ROCK): Studies on ROCK1 inhibitors revealed a dramatic positional effect of fluorine. A 4-fluoroindazole showed low potency (IC₅₀ = 2500 nM), whereas the corresponding 6-fluoroindazole was a highly potent inhibitor (IC₅₀ = 14 nM).[6][11] This 6-fluoro derivative also exhibited a significant increase in oral bioavailability (61%).[6][11] Further optimization led to 6-fluoroindazoles with IC₅₀ values as low as 6-7 nM and good oral bioavailability (49-53%).[6][11]

-

Fibroblast Growth Factor Receptor (FGFR): In the development of FGFR1 inhibitors, the addition of a fluorine atom to a phenyl ring substituent led to a nearly 3-fold improvement in activity (IC₅₀ from 15 nM to 5.5 nM).[4] Conversely, in another series of 1H-indazol-3-amine derivatives, fluorine substitution on certain rings was not tolerated, but a 6-fluoro substitution on the indazole core itself resulted in improved enzymatic and cellular potency against both FGFR1 and FGFR2.[4]

-

p38 Kinase: 5-fluoroindazole derivatives have been patented as potent inhibitors of p38 kinase for the treatment of inflammatory diseases, with many compounds showing IC₅₀ values below 10 µM.[11]

Nitric Oxide Synthase (NOS) Inhibition

Fluorination of the indazole ring has been shown to increase both the inhibitory potency and selectivity for inducible nitric oxide synthase (iNOS/NOS-II) over neuronal NOS (nNOS/NOS-I).[12] One study found that 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole inhibited NOS-II activity by 80% while having no effect on NOS-I activity, demonstrating that fluorination is a promising strategy for achieving isoform-selective inhibitors.[12][13]

Antiviral Activity

5-Fluoroindazole derivatives have been investigated for anti-HIV activity. As non-nucleoside reverse transcriptase inhibitors (NNRTIs), these compounds showed improved potency compared to their non-fluorinated analogues. The presence of a fluorine atom at the 5-position improved potency against the wild-type reverse transcriptase enzyme by 7- to 13-fold.[6]

Data Summary: Impact of Fluorine Position on Kinase Inhibition

| Target Kinase | Fluorine Position | IC₅₀ (nM) | Non-Fluorinated Analog IC₅₀ (nM) | Reference |

| ROCK1 | 4-Fluoro | 2500 | Not specified | [6][11] |

| ROCK1 | 6-Fluoro | 14 | Not specified | [6][11] |

| FGFR1 | 6-Fluoro | < 4.1 | Not specified | [1][4] |

| FGFR2 | 6-Fluoro | 2.0 | Not specified | [1][4] |

| Factor Xa | 7-Fluoro | ~60-fold more potent | Not specified | [6] |

This data clearly illustrates that the placement of fluorine is not arbitrary. A deep understanding of the target's binding pocket is required to rationally design fluorinated inhibitors where the fluorine can form favorable interactions, such as hydrogen bonds with backbone amides, or occupy hydrophobic pockets.[4][6]

Caption: Workflow for SAR of Fluorinated Indazoles.

Part 4: Protocol for Kinase Inhibition Assay

To assess the biological activity of newly synthesized fluorinated indazole derivatives, a robust in vitro kinase inhibition assay is essential. This generalized protocol outlines the key steps.

Objective: To determine the IC₅₀ value of a fluorinated indazole derivative against a specific protein kinase.

Materials:

-

Purified, active recombinant protein kinase

-

Specific peptide substrate for the kinase

-

Fluorinated indazole test compounds (dissolved in DMSO)

-

Staurosporine or other known potent inhibitor (positive control)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)

-

384-well assay plates (low-volume, white or black depending on detection method)

Procedure:

-

Compound Preparation: Perform serial dilutions of the fluorinated indazole compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

-

Reaction Setup: To the wells of the 384-well plate, add the assay buffer, the test compound dilutions, and the kinase enzyme.

-

Incubation: Gently mix and incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate for the optimal reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

-

Stop Reaction & Detect Signal: Stop the reaction by adding the detection reagent according to the manufacturer's protocol. This reagent measures the amount of product formed (e.g., phosphorylated substrate) or the amount of ATP consumed.

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

-

Data Analysis:

-

Subtract the background signal (no enzyme control).

-

Normalize the data relative to the positive (DMSO vehicle) and negative (high concentration of control inhibitor) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

Fluorinated indazole derivatives represent a powerful and versatile class of molecules for drug discovery. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and pharmacokinetic properties, often leading to compounds with enhanced potency, selectivity, and metabolic stability. As demonstrated, the position of the fluorine substituent is paramount, and a deep understanding of the structure-activity relationship is essential for successful lead optimization. The synthetic methodologies are well-established, and the biological evaluation protocols are robust, making this an exciting and fruitful area for continued research by scientists and drug development professionals aiming to tackle a wide range of diseases.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]